Meadowestolide
Description
Structure
2D Structure
Properties
CAS No. |
182305-52-8 |
|---|---|
Molecular Formula |
C40H76O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
5-[(E)-icos-5-enoyl]oxyicosanoic acid |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-37-40(43)44-38(35-33-36-39(41)42)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h26,28,38H,3-25,27,29-37H2,1-2H3,(H,41,42)/b28-26+ |
InChI Key |
FUDUPJKAUNIFJZ-BYCLXTJYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCC=CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Meadowestolide
Determination of Molecular Architecture
The fundamental structure of Meadowestolide is that of an estolide, a class of oligomeric fatty acids. google.com Its specific architecture has been confirmed through various analytical methods.
This compound is chemically defined as a dimeric molecule. essentialingredients.comelementis.com This signifies that it is formed from the linking of two fatty acid molecules. google.com Specifically, it is an estolide derived from the fatty acids present in meadowfoam seed oil. google.com The formation involves an acid-catalyzed condensation reaction that results in a dimeric ester. google.com This structure is considered both sophisticated and functionally active. ulprospector.comessentialingredients.comknowde.com
The precise chemical structure of this compound is identified as 5-[(E)-icos-5-enoyl]oxyicosanoic acid. nih.govspecialchem.com This IUPAC name reveals the specific components and linkage:
Chain Components : The molecule is composed of two C20 fatty acid chains: an eicosanoic acid backbone and an eicosenoic acid acyl group.
Ester Linkage : An estolide is characterized by a secondary ester linkage on the acyl backbone of a primary fatty acid. google.com In this compound, the secondary ester bond is located at the 5th carbon position of the eicosanoic acid chain. nih.gov The linkage connects the carboxyl group of the eicosenoic acid to the hydroxyl group on the eicosanoic acid.
Unsaturation : The structure contains a carbon-carbon double bond (C=C) at the 5th position of the acyl chain, with an (E) or trans geometric configuration. nih.gov
The molecular formula for this compound is C40H76O4. nih.gov
| Computed Property | Value |
| Molecular Formula | C40H76O4 nih.gov |
| Molecular Weight | 621.0 g/mol nih.gov |
| IUPAC Name | 5-[(E)-icos-5-enoyl]oxyicosanoic acid nih.gov |
| InChIKey | FUDUPJKAUNIFJZ-BYCLXTJYSA-N nih.gov |
Methodologies for Comprehensive Structural Analysis
A combination of spectroscopic and chromatographic techniques is essential for the complete and unambiguous structural characterization of this compound, ensuring purity and confirming its molecular identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds like this compound. mdpi.com By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon) NMR provide a wealth of information.
¹H NMR : This technique identifies the different chemical environments of hydrogen atoms. For this compound, it would be used to characterize protons on the long aliphatic chains, the specific proton at the ester-linked carbon (-CH-O-), and the vinylic protons of the C=C double bond. magritek.com The integration of signal areas helps to confirm the relative number of protons in each environment.
¹³C NMR : This analysis provides information on the carbon skeleton of the molecule. magritek.com It would be used to distinguish the carbonyl carbons of the ester and carboxylic acid groups, the two carbons involved in the double bond, the carbon atom bearing the secondary ester linkage, and the numerous methylene (B1212753) (-CH2-) carbons in the fatty acid chains.
| Structural Feature | Technique | Expected Characterization Data |
| Aliphatic Chains | ¹H NMR, ¹³C NMR | Signals corresponding to -CH3 and repeating -CH2- groups. |
| Ester Linkage | ¹H NMR, ¹³C NMR | Characteristic signals for the proton on the ester-bearing carbon (-CH-O-) and the carbonyl carbon (-C=O). researchgate.net |
| Carboxylic Acid | ¹³C NMR | A distinct signal for the carboxylic acid carbonyl carbon (-COOH). |
| C=C Double Bond | ¹H NMR, ¹³C NMR | Signals in the vinylic region for the protons (-CH=CH-) and carbons involved in the double bond. |
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating, identifying, and quantifying components in a mixture. thermofisher.com For this compound, its application is twofold. The compound has been identified and quantified using HPLC coupled with an evaporative light-scattering detector. google.com
Purity Assessment : HPLC is used to determine the purity of a this compound sample by separating it from any unreacted starting materials or byproducts from the synthesis process.
Isomer Separation : The synthesis of estolides can potentially lead to the formation of various isomers, such as those with the ester linkage at different positions on the fatty acid backbone or geometric (cis/trans) isomers of the double bond. mtc-usa.com Reverse-phase HPLC is a well-established method for effectively separating such closely related isomers based on differences in their polarity and structure. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com While this compound's high molecular weight and low volatility may prevent direct analysis, GC/MS is invaluable for analyzing its constituent components after chemical cleavage (hydrolysis) of the ester bond.
Fragment Analysis : By breaking the estolide back into its constituent fatty acids, GC/MS can be used to identify and quantify these individual C20 chains, confirming the building blocks of the molecule.
Molecular Weight Determination : Mass spectrometry (MS) is the definitive method for determining the molecular weight of a compound. For an intact molecule like this compound, techniques such as Electrospray Ionization (ESI-MS) would be used. The experimentally determined molecular weight would be compared to the calculated exact mass (620.574 Da) to confirm the molecular formula C40H76O4. nih.gov The fragmentation patterns observed in the mass spectrum provide a fingerprint that helps to piece together the molecular structure, confirming the sequence and linkage of the fatty acid components. mdpi.com
Stereochemical Investigations of this compound
The chemical structure of this compound, 5-[(E)-icos-5-enoyl]oxyicosanoic acid, reveals the presence of a single chiral center at the C5 position of the icosanoic acid backbone, the carbon atom to which the esterified eicosenoyl group is attached. The existence of this stereocenter means that this compound can exist as two distinct stereoisomers: (R)-5-[(E)-icos-5-enoyl]oxyicosanoic acid and (S)-5-[(E)-icos-5-enoyl]oxyicosanoic acid. The precise stereochemical configuration of naturally derived or synthetically produced this compound has significant implications for its biological activity and physical properties. However, to date, detailed public-domain research focusing exclusively on the stereochemical elucidation of this compound is limited. This section, therefore, outlines the established and advanced methodologies that are applied to investigate the stereochemistry of such chiral lipids, providing a framework for the analysis of this compound's stereoisomers.
The stereochemical outcome of this compound synthesis is highly dependent on the production method. Enzymatic synthesis using lipases, for instance, is known to exhibit high stereoselectivity in the esterification of secondary alcohols, which could lead to the formation of a single enantiomer of this compound nih.govresearchgate.netresearchgate.net. In contrast, traditional acid-catalyzed addition of a carboxylic acid to the double bond of an unsaturated fatty acid may result in a racemic or near-racemic mixture of the (R) and (S) enantiomers chimia.ch.
Chromatographic Separation of Enantiomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers of chiral molecules, including long-chain fatty acid esters aocs.orgnih.govphenomenex.comrsc.org. For the stereochemical investigation of this compound, a chiral HPLC method would be the primary step to separate the (R) and (S) enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Below is an illustrative data table representing a hypothetical chiral HPLC separation of this compound enantiomers.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| (R)-Meadowestolide | 12.5 | 50.0 | 2.1 |
| (S)-Meadowestolide | 14.2 | 50.0 |
This table is illustrative and represents a hypothetical successful separation of a racemic mixture of this compound enantiomers.
Advanced Spectroscopic Characterization for Absolute Configuration
Once the enantiomers are separated, or even with an enantiomerically enriched mixture, advanced spectroscopic techniques are employed to determine the absolute configuration of the chiral center.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule spectroscopyeurope.comschrodinger.comnih.govresearchgate.net. It is a powerful method for determining the absolute configuration of chiral molecules in solution, without the need for crystallization americanlaboratory.com. The experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.
An illustrative table summarizing key hypothetical VCD data for the determination of this compound's absolute configuration is presented below.
| Vibrational Mode | Frequency (cm-1) | Experimental VCD Sign | Calculated VCD Sign for (R)-Meadowestolide | Conclusion |
|---|---|---|---|---|
| C=O stretch (ester) | 1735 | + | + | Absolute configuration is (R) |
| C-O stretch (ester) | 1170 | - | - | |
| CH bend (at C5) | 1460 | + | + |
This table is illustrative and demonstrates how a comparison of experimental and calculated VCD data can lead to the assignment of the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis nih.govcncb.ac.cnspringernature.com. While standard NMR spectra of enantiomers are identical, the use of chiral shift reagents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable chemical shifts for the different enantiomers. For a molecule like this compound, 1H and 13C NMR in the presence of a chiral auxiliary would be expected to show separate signals for the protons and carbons near the C5 stereocenter for the (R) and (S) isomers.
Biosynthesis and Synthetic Pathways of Meadowestolide and Precursors
Biosynthetic Pathways in Limnanthes alba
The formation of the unusual fatty acids found in meadowfoam seed oil is a complex process involving fatty acid elongation and desaturation. nih.gov The initial stages of fatty acid synthesis, producing medium and long-chain saturated and monoenoic fatty acids, occur in the plastids. cambridge.org Further modifications, such as elongation to very long-chain fatty acids (VLCFAs), happen in the endoplasmic reticulum. cambridge.org
The seed oil of Limnanthes species is characterized by a high concentration of C20 and C22 fatty acids with a double bond at the Δ5 position. nih.govscispace.com This unique composition, with over 98% long-chain fatty acids, contributes to the exceptional stability of meadowfoam seed oil. google.comwikipedia.org
The fatty acid profile of meadowfoam seed oil is dominated by cis-5-eicosenoic acid (C20:1), which constitutes approximately 60-63% of the total fatty acids. google.comelementis.comaromaweb.com Other significant long-chain fatty acids include cis-5-docosenoic acid (erucic acid, C22:1) at around 16%, and cis-5,cis-13-docosadienoic acid (C22:2) at about 18%. elementis.comessentialingredients.comincidecoder.com This composition is distinct from most other vegetable oils, which are typically rich in C18 fatty acids like oleic acid. scispace.comessentialingredients.com
Table 1: Typical Fatty Acid Composition of Meadowfoam Seed Oil
| Fatty Acid | Carbon Chain Length and Unsaturation | Percentage |
|---|---|---|
| cis-5-Eicosenoic acid | C20:1 | ~61% |
| cis-5-Docosenoic acid (Erucic acid) | C22:1 | ~16% |
| cis-5,cis-13-Docosadienoic acid | C22:2 | ~18% |
Note: Percentages are approximate and can vary. elementis.comessentialingredients.comincidecoder.com
Over 95% of the fatty acids in meadowfoam oil are very long-chain fatty acids (VLCFAs) with chain lengths of C20 and C22. elementis.comnih.gov This accumulation is the result of specific enzymatic activities that elongate shorter fatty acid precursors. nih.gov The process begins with the elongation of oleic acid (C18:1) to eicosenoic acid (C20:1) and subsequently to erucic acid (C22:1). ocl-journal.org
The synthesis of VLCFAs in Limnanthes alba is carried out by a multi-enzyme complex located in the endoplasmic reticulum. cambridge.org This process involves a repeating four-step cycle of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the fatty acid chain. iu.edu
A key enzyme in this pathway is a homolog of fatty acid elongase 1 (FAE1), which is a type of β-ketoacyl-CoA synthase (KCS). nih.govnih.gov This enzyme catalyzes the initial, rate-limiting condensation step in VLCFA synthesis. nih.govocl-journal.orgnih.gov In Limnanthes, the FAE1 homolog shows a greater specificity for C16:0 (palmitic acid) CoA esters over C18:1Δ⁹ (oleic acid) CoA esters, which is a distinguishing feature. nih.gov The elongation of both palmitate and oleate (B1233923) precursors has been demonstrated in vivo and in vitro. nih.gov
The β-ketoacyl-CoA synthase (KCS) is the condensing enzyme that initiates the elongation cycle. nih.govocl-journal.org In Limnanthes, the KCS extends C16:0 and C18:1-acyl-CoA substrates to form the C20 and C22 VLCFAs that characterize meadowfoam oil. nih.gov The activity of this enzyme is a critical factor in determining the final fatty acid composition of the seed oil. ocl-journal.org The gene encoding the KCS enzyme in Limnanthes has been identified and is a homolog of AtKCS11 from Arabidopsis. nih.gov Following the KCS-catalyzed condensation, the resulting 3-ketoacyl-CoA undergoes reduction, dehydration, and a final reduction to produce an acyl-CoA that is two carbons longer. iu.edu
Delta-5 Desaturation Pathways in Seed Development
A critical step in producing the precursor fatty acids for Meadowestolide is the introduction of a double bond at the Δ5 position of the acyl chain. This reaction is a defining feature of the lipid metabolism in developing meadowfoam seeds. peerj.comnih.gov
The key enzyme responsible for this modification is a Delta-5-fatty acid desaturase (D5-FAD), also referred to as acyl-CoA Δ5 desaturase (Δ5DS). peerj.comnih.gov This "front-end" desaturase introduces a double bond at the fifth carbon position from the carboxyl end of the fatty acid chain. mdpi.com In Limnanthes, this enzyme acts on very long-chain fatty acyl-CoA substrates. peerj.comgoogle.com Research suggests that 20-carbon saturated fatty acyl-CoA (eicosanoyl-CoA) is a primary substrate for the Δ5-desaturase, which converts it to Δ5-eicosenoyl-CoA. google.comscispace.comresearchgate.net The activity of this enzyme is crucial for the high accumulation of Δ5 unsaturated fatty acids, such as Δ5-eicosenoic acid, which constitutes a significant portion of meadowfoam seed oil. peerj.compeerj.com
The Δ5-desaturation process in Limnanthes alba occurs on fully formed, or preformed, acyl chains rather than during the fatty acid elongation process. nih.gov This has been demonstrated through both in vivo and in vitro experiments. In vivo studies using radiolabeled free fatty acids showed their direct desaturation. nih.gov Further in vitro assays using cell-free homogenates from developing seeds confirmed that the enzyme utilizes long-chain acyl-CoA thioesters as substrates for desaturation. nih.gov This indicates that the fatty acid is first elongated to its full length (e.g., C20 or C22) and then the double bond is introduced at the Δ5 position, a pathway that involves an acyl-CoA desaturase. scispace.comnih.gov
Genetic and Molecular Regulation of Fatty Acid Biosynthesis in Limnanthes alba
The unique fatty acid composition of meadowfoam oil is tightly controlled by the expression of specific genes. Molecular biology techniques have been instrumental in identifying and understanding the genetic regulation of these biosynthetic pathways. usda.govusda.gov
Expressed Sequence Tag (EST) analysis has been a powerful tool for discovering the genes involved in meadowfoam's lipid metabolism. scispace.comnih.gov By sequencing a cDNA library prepared from developing Limnanthes seeds, researchers have identified the key enzymes in the fatty acid biosynthesis pathway. nih.govnih.gov Notably, this approach led to the identification of cDNAs encoding the crucial Δ5-desaturase, which showed homology to known acyl-CoA desaturases from other organisms. scispace.comresearchgate.netnih.gov The EST analysis of the developing seed transcriptome revealed a high abundance of mRNAs encoding this acyl-CoA Δ5 desaturase. peerj.comnih.govpeerj.com In addition to the desaturase, EST projects have also identified genes for other important enzymes in the pathway. peerj.comnih.gov
Table 1: Key Biosynthetic Enzymes in Limnanthes alba Identified via EST Analysis
| Enzyme | Gene/Contig Designation | Function | Source |
|---|---|---|---|
| Acyl-CoA Δ5 Desaturase | Δ5DS | Introduces Δ5 double bond in VLCFAs | peerj.com, nih.gov, peerj.com |
| 3-Ketoacyl-CoA Synthase | KCS / LaKCS11 | Elongates fatty acid chains to C20 and C22 | peerj.com, nih.gov, peerj.com |
| Lysophosphatidylacyl-acyl Transferase | LPAT | Acylates the sn-2 position of triacylglycerol | peerj.com, nih.gov, peerj.com |
| Acyl-CoA Diacylglycerol Acyl Transferase | DGAT | Final step in triacylglycerol synthesis | peerj.com, nih.gov, peerj.com |
This table is interactive. You can sort and filter the data.
To understand the genetic basis for variations in fatty acid content, researchers have employed Quantitative Trait Loci (QTL) mapping. researchgate.netnih.gov This technique identifies specific regions in the genome that are associated with quantitative traits, such as the accumulation of particular fatty acids. In Limnanthes alba, QTL studies have successfully located loci that affect the levels of very long-chain fatty acids (VLCFAs). researchgate.netnih.gov One significant study identified a major locus, named the E locus, on Linkage Group 4 that accounted for a remarkable 94% of the variation in erucic acid (22:1Δ13) and 77% of the variation in dienoic acid (22:2Δ5,Δ13) concentrations between two subspecies. researchgate.net Other research focusing on developing low-erucic acid lines identified three distinct QTLs with moderate effects on erucic acid accumulation. nih.gov These genetic mapping efforts provide valuable tools for breeding new meadowfoam cultivars with tailored oil profiles. usda.govusda.gov
Table 2: Major QTLs Identified for Fatty Acid Composition in Limnanthes alba
| Locus/QTL | Linkage Group | Associated Fatty Acid(s) | Phenotypic Variance Explained | Source |
|---|---|---|---|---|
| E locus | 4 | Erucic acid (22:1Δ13), Dienoic acid (22:2Δ5,Δ13) | 94% (Erucic), 77% (Dienoic) | researchgate.net |
| Erucic Acid QTL 1 | Not Specified | Erucic acid (22:1Δ13) | Moderate Effect | nih.gov |
| Erucic Acid QTL 2 | Not Specified | Erucic acid (22:1Δ13) | Moderate Effect | nih.gov |
| Erucic Acid QTL 3 | Not Specified | Erucic acid (22:1Δ13) | Moderate Effect | nih.gov |
This table is interactive. You can sort and filter the data.
Chemical Synthesis Methodologies
This compound is a commercially produced derivative of meadowfoam seed oil. elementis.comessentialingredients.com It is chemically classified as an estolide, which is formed by linking the carboxyl group of one fatty acid to a site of unsaturation on another fatty acid, creating an ester linkage. Specifically, this compound is described as a dimeric, or oligomeric, molecule resulting from the reactive self-condensation of the unsaturated fatty acids naturally present in meadowfoam oil. essentialingredients.comelementis.com
The general synthesis of estolides from vegetable oils involves reacting the unsaturated fatty acids in the presence of a suitable catalyst and water under conditions of high temperature (approximately 230-250°C) and pressure. google.com For this compound, this process utilizes the unique C20 and C22 fatty acids with their characteristic Δ5 unsaturation as the building blocks for the condensation reaction. google.com
Table 3: Compound Names Mentioned in the Article
| Common Name/Abbreviation | Chemical Name |
|---|---|
| This compound | Meadowfoam Estolide |
| Δ5-eicosenoic acid | (Z)-eicos-5-enoic acid |
| Erucic acid | (Z)-docos-13-enoic acid |
| Dienoic acid | (5Z,13Z)-docosa-5,13-dienoic acid |
| Eicosanoyl-CoA | Eicosanoyl-coenzyme A |
| Δ5-eicosenoyl-CoA | (Z)-eicos-5-enoyl-coenzyme A |
Acid-Catalyzed Condensation Reactions from Meadowfoam Fatty Acids
The primary method for synthesizing this compound involves an acid-catalyzed condensation reaction of meadowfoam fatty acids. google.com This process leads to the formation of a dimeric ester. google.com Research has shown that the Δ5 monoene acids found in meadowfoam seed oil are particularly susceptible to forming estolides under mild acid catalysis. google.com This reactivity is enhanced by the participation of the neighboring carboxyl group. google.com
Mineral acids are commonly employed as catalysts in this reaction. aocs.orgacs.org For instance, studies on the acid-catalyzed condensation of oleic acid, another monounsaturated fatty acid, have provided insights into the mechanisms and conditions applicable to meadowfoam fatty acids. aocs.orgacs.org The process typically involves heating the fatty acids in the presence of an acid catalyst to drive the condensation reaction and form the estolide linkages. google.com
Production of Oligomeric Esters from Unsaturated Fatty Acids
The formation of this compound is a specific example of the broader process of producing oligomeric esters, known as estolides, from unsaturated fatty acids. tandfonline.comresearchgate.net An estolide is formed when the carboxylic acid group of one fatty acid molecule forms an ester bond with the site of unsaturation (a double bond) on another fatty acid molecule. tandfonline.comresearchgate.net This process can be repeated to form oligomers of varying lengths. tandfonline.com
The structure and properties of the resulting estolides are influenced by the precursor fatty acids and the reaction conditions. tandfonline.comiaea.org The unique fatty acid profile of meadowfoam oil, with its long chains and specific double bond positions, gives rise to the characteristic structure of this compound. essentialingredients.comgoogle.com The resulting secondary ester linkages in estolides are noted for being more resistant to hydrolysis compared to the ester bonds in triglycerides. tandfonline.com
Process Optimization for Estolide Formation and Yield
Optimizing the synthesis of estolides like this compound involves careful control of reaction parameters to maximize yield and achieve the desired product characteristics. capes.gov.brgoogle.com Key variables include temperature, reaction time, and the type and concentration of the catalyst. capes.gov.brnih.gov
For example, in the synthesis of estolides from oleic acid, which shares similarities with meadowfoam fatty acid reactions, perchloric acid has been used as a catalyst at temperatures around 45-55°C. tandfonline.comresearchgate.net The reaction temperature can influence the rate of reaction and the formation of by-products. researchgate.net The ratio of reactants and the specific catalyst used can also affect the degree of oligomerization, referred to as the estolide number (EN), which is the average number of fatty acid units in the oligomer. tandfonline.comcapes.gov.br Research has focused on finding the optimal balance of these factors to achieve high yields of the desired estolide. google.comresearchgate.net
Table 1: Factors Influencing Estolide Synthesis
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Influences reaction rate and the formation of by-products. Higher temperatures can increase the rate but may also lead to undesirable side reactions. researchgate.net |
| Catalyst Type | The choice of acid catalyst (e.g., sulfuric acid, perchloric acid) affects the reaction's efficiency and selectivity. google.comacs.orgnih.gov |
| Catalyst Concentration | The amount of catalyst can impact the reaction rate and the final yield of the estolide. tandfonline.comcapes.gov.br |
| Reactant Ratio | The molar ratio of the fatty acid precursors can influence the average chain length (estolide number) of the resulting oligomers. capes.gov.br |
| Reaction Time | Sufficient reaction time is necessary to achieve high conversion of the fatty acids into estolides. nih.gov |
Downstream Purification Strategies (e.g., Distillation)
Following the synthesis, the crude estolide product contains residual fatty acids and other impurities that need to be removed. google.com High vacuum distillation is a key purification step to isolate this compound. google.com This process separates the desired dimeric ester from unreacted starting materials and lower-boiling impurities. google.comgoogle.com
However, high-temperature distillation can pose challenges, such as the potential for thermal degradation or oxidation of the estolides and remaining unsaturated fatty acids. google.com To mitigate this, alternative purification methods have been explored. Molecular distillation is one such technique that can be used to separate monoestolides from polyestolides under milder conditions. google.com Another approach is liquid-liquid extraction, which uses a polar solvent like methanol (B129727) or ethanol (B145695) at low temperatures (e.g., 20-30°C) to selectively remove free fatty acids, thereby avoiding thermal decomposition. google.com Kugelrohr distillation is another method mentioned for purifying estolides, with yields reported to be between 45% and 75% after this step. tandfonline.comresearchgate.netcapes.gov.br
Table 2: Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Meadowfoam fatty acids | |
| Oleic acid | |
| Perchloric acid | |
| Sulfuric acid | |
| Methanol |
Biological Activities and Mechanistic Studies of Meadowestolide
Modulation of Biological Barrier Integrity
The mammalian skin serves as a crucial barrier, with its effectiveness largely dependent on its ability to minimize water loss. google.com The outermost layer of the epidermis, the stratum corneum, and its surface lipids are key to maintaining skin's appearance and function. google.com Disruption of the balance between these components can lead to dry skin. google.com Meadowestolide has been shown to play a role in modulating this biological barrier. elementis.comulprospector.comdieuxskin.com It aids in re-establishing a proper balance of oil and water in the epidermal tissue, which is essential for healthy skin. google.com
Research indicates that this compound's impact on transepidermal water loss (TEWL) and skin hydration is not solely due to occlusion. google.com Its "hydrophilic center" is believed to actively bind water through hydrogen bonding, contributing to improved skin barrier function. google.com This activity helps to protect the skin from the damaging effects of common irritants. elementis.comulprospector.comelementis.com
A study comparing the effects of a lipstick with and without 3% this compound on 13 female subjects with dry lips demonstrated its moisturizing capabilities. essentialingredients.com After four hours, the lipstick containing this compound showed a significant increase in lip hydration, highlighting its role in repairing the lip barrier. essentialingredients.com
Cellular and Subcellular Interactions
The structural similarity of this compound to Ceramide IIIB, a lipid essential for water retention in the epidermis, is noteworthy. essentialingredients.comessentialingredients.com This similarity suggests that this compound can act as a bioactive analogue, integrating into the lipid bilayers of the stratum corneum and reinforcing the skin's natural barrier. elementis.comessentialingredients.com
Mechanisms of Biological Hydration Enhancement
This compound enhances biological hydration through a multi-faceted approach, involving its interaction with interstitial spaces, its inherent water-binding capacity, and its dual lipophilic-hydrophilic nature.
This compound has been observed to adjust the hydration levels within the interstitial spaces of the skin. elementis.comulprospector.comelementis.comspecialchem.com These spaces between the cells of the stratum corneum are crucial for maintaining skin turgor and elasticity. By influencing the water content in these areas, this compound contributes to a softer and more pliant feel of the tissue. elementis.comulprospector.comelementis.com
A key feature of this compound's hydrating power is its strong water-binding capability, which is attributed to its hydroxyl groups. essentialingredients.com In vitro experiments have demonstrated that a measurable amount of water can partition into this compound and bind to its polar "hydrophilic center". google.com This ability to hold onto water through hydrogen bonding is a primary mechanism behind its efficacy as a moisturizing agent. google.comessentialingredients.com
The molecular structure of this compound exhibits both lipophilic (oil-loving) and hydrophilic (water-loving) properties. essentialingredients.com The long-chain lipid portion of the molecule is miscible with the lipid components of the epidermis, while the polar carboxylic acid/ester function is highly hydrophilic. essentialingredients.comessentialingredients.com This dual nature allows it to integrate into the skin's lipid barrier while simultaneously attracting and retaining water, leading to enhanced hydration. essentialingredients.com
An in-vivo study comparing a base cream with and without 2% this compound showed increased hydration distribution in the skin with this compound after just one application. essentialingredients.com
Biological Function in Hair Fiber Integrity
This compound's benefits extend to hair care, where it plays a significant role in maintaining the integrity of the hair fiber. elementis.comulprospector.comelementis.comessentialingredients.comelementis.com It improves intra-fiber moisture retention, which in turn helps to protect the hair from thermal damage. elementis.comulprospector.comelementis.comessentialingredients.com
Furthermore, this compound helps restore elasticity to the hair and reduces the coefficient of friction on the hair cuticle surface. elementis.comulprospector.comelementis.comessentialingredients.com This reduction in friction helps to prevent mechanical damage that can occur during combing and styling. elementis.comulprospector.comelementis.comessentialingredients.com Salon tests have confirmed that this compound provides statistically significant benefits in detangling and improving combability, as well as a measurable improvement in hair fiber texture, suggesting a realignment of the cuticle. essentialingredients.com
Biophysical Modulation of Hair Cuticle Surface
This compound demonstrates notable efficacy in modulating the biophysical properties of the hair cuticle surface. Its application leads to a measurable reduction in the coefficient of friction, which helps to prevent mechanical damage that can occur during combing and styling. elementis.comelementis.com In salon tests, this compound provided statistically significant benefits, including improved detangling and combability. essentialingredients.com This suggests a realignment of the hair cuticles. essentialingredients.com
Furthermore, the estolide restores elasticity to the hair fiber. elementis.comessentialingredients.com By improving intra-fiber moisture retention, this compound imparts protection against thermal damage. elementis.comelementis.comulprospector.com These combined actions result in a measurable improvement in the texture of the hair fiber. essentialingredients.com
| Biophysical Parameter | Effect of this compound | Reference |
| Coefficient of Friction | Reduction | elementis.comelementis.com |
| Mechanical Damage | Prevention | elementis.comessentialingredients.com |
| Detangling & Combability | Improvement | essentialingredients.com |
| Elasticity | Restoration | elementis.comessentialingredients.com |
| Intra-fiber Moisture | Improvement | elementis.comelementis.comulprospector.com |
| Thermal Damage | Protection | elementis.comelementis.comulprospector.com |
| Fiber Texture | Improvement | essentialingredients.com |
Comparative Analysis of Biological Functions with Biologically Active Lipid Analogues (e.g., Ceramide IIIB)
This compound is considered a plant-based bioactive analogue of ceramides (B1148491), which are essential lipids naturally found in the epidermis. mutualcdn.comulprospector.com Specifically, its structure is noted to be very similar to Ceramide IIIB, a key component for water retention in the skin. essentialingredients.com Ceramides constitute 45-50% of the lipid content in a healthy epidermis. essentialingredients.com
In a comparative in-vivo study measuring tissue hydration, both this compound and Ceramide IIIB demonstrated a significant increase in the moisture content of the stratum corneum after application. essentialingredients.com However, the study indicated that the increase in hydration appeared to be greater and more sustained with this compound over a four-hour period. essentialingredients.com
| Compound | Observed Effect on Stratum Corneum Hydration | Reference |
| This compound | Significant and sustained increase in moisture content. | essentialingredients.com |
| Ceramide IIIB | Significant increase in moisture content. | essentialingredients.com |
Analogy to Ceramide Function in Epidermal Water Retention
The functional analogy between this compound and ceramides lies in their shared ability to enhance epidermal water retention. essentialingredients.comspecialchem.com This is attributed to their molecular structure, which combines lipophilic and hydrophilic properties. essentialingredients.com The non-polar lipid portion of this compound allows it to be miscible with the lipid components of the epidermis, while the polar, hydrophilic end effectively binds water. essentialingredients.comessentialingredients.com
This dual activity helps to adjust the hydration levels within the interstitial spaces of the skin, providing significant moisturization benefits and reinforcing the skin's natural barrier to water loss. elementis.comelementis.comessentialingredients.com Skin hydration studies have documented the effective moisturization provided by this compound, leading to softer and more pliant tissue. essentialingredients.comessentialingredients.com
Protective Biological Roles against Environmental Stressors
This compound plays a protective role against various environmental stressors for both hair and skin. For hair, its ability to improve intra-fiber moisture retention is key to protecting it from thermal damage caused by heat styling tools. elementis.comelementis.comulprospector.com By reducing friction and restoring elasticity, it also guards against mechanical damage. elementis.comessentialingredients.com
For the skin, this compound helps to form a protective barrier, shielding it from a variety of common environmental challenges. specialchem.comessentialingredients.com Initial investigations suggest it is an important agent in protecting the skin from the damaging effects of these stressors. elementis.comelementis.comelementis.com
Structure Activity Relationship Sar Investigations of Meadowestolide
Correlating Molecular Structure with Biological Efficacy
The biological efficacy of Meadowestolide, particularly its role in skin hydration, is closely tied to its structural similarity to endogenous skin lipids. This compound is considered a bioactive analogue of ceramides (B1148491), specifically resembling Ceramide 3B, which is essential for maintaining the skin's barrier function and retaining moisture in the epidermis. essentialingredients.com This structural mimicry allows this compound to integrate into the lipid layers of the stratum corneum, reinforcing the skin's natural barrier against transepidermal water loss (TEWL).
The molecule possesses both a non-polar, long-chain lipid component and a polar carboxylic acid/ester function. This amphiphilic nature is key to its activity. The long lipid chains provide occlusivity and a substantive feel on the skin and hair, while the polar headgroup, with its capacity for hydrogen bonding, demonstrates a strong water-binding capability. essentialingredients.com This dual functionality allows it to act as an effective moisturizer, helping to adjust the hydration levels within the interstitial spaces of the skin, which is often perceived as softer and more pliable tissue. google.com
In-vivo studies have demonstrated this correlation between structure and efficacy. A study involving a cream containing 2% this compound showed a significantly higher moisture content in the skin compared to a base cream without the estolide. essentialingredients.com Microphotographic images revealed increased hydration distribution in the skin after just one application, with a more pronounced effect after multiple applications over two days. essentialingredients.com This confirms that the specific dimeric estolide structure derived from meadowfoam fatty acids is highly effective at enhancing skin hydration. google.com
Influence of Estolide Linkages on Functional Performance
The estolide number (EN), which defines the average number of fatty acid units in the oligomer, influences the molecule's properties. researchgate.netmdpi.com For this compound, which is primarily a dimer, the EN is low, contributing to its relatively fluid nature. google.com The ester linkages in estolides are generally more resistant to hydrolysis compared to the ester bonds in triglycerides, which enhances their stability in formulations. mdpi.com
The branching created by the estolide linkage disrupts the ability of the fatty acid chains to pack tightly, which generally improves cold-flow properties (i.e., lowers the pour point) in many estolides. researchgate.netmdpi.com This structural feature ensures the fluidity of the material, which is important for its application and sensory feel in cosmetic products. Furthermore, the central position of the estolide bond creates a steric hindrance effect that can contribute to the molecule's oxidative stability, protecting the nearby unsaturated portions of the fatty acid chains from degradation.
Impact of Fatty Acid Chain Length and Unsaturation on Biological Activity
The constituent fatty acids of this compound, derived from meadowfoam oil, are notable for their long-chain composition, primarily C20 and C22 fatty acids with an unusual Δ5 double bond. nih.gov These long chains are fundamental to this compound's function as a skin and hair conditioner.
Fatty Acid Chain Length: The length of the fatty acid chains directly influences the physical properties of estolides, such as viscosity and melting point. Studies on estolides synthesized from ricinoleic acid and various saturated fatty acids have shown a clear correlation between chain length and physical properties. As the chain length of the capping fatty acid increases, the pour point and viscosity of the resulting estolide also tend to increase.
For instance, one study demonstrated that an estolide ester capped with a short-chain C8 fatty acid had a pour point of -52°C, while one capped with a longer C18 fatty acid had a pour point of -10°C. nih.gov While these are not this compound, the principle illustrates how chain length can be tuned to achieve desired physical characteristics. The very long C20 chains of this compound contribute to its substantive and emollient feel on the skin without excessive greasiness, forming a persistent and protective moisture barrier.
Interactive Data Table: Effect of Saturated Fatty Acid Chain Length on the Pour Point of Ricinoleic Acid-Based Estolide Esters
| Capping Fatty Acid | Carbon Chain Length | Pour Point (°C) |
|---|---|---|
| Caprylic Acid | C8 | -52 |
| Capric Acid | C10 | - |
| Lauric Acid | C12 | - |
| Myristic Acid | C14 | - |
| Palmitic Acid | C16 | - |
| Stearic Acid | C18 | -10 |
Data derived from studies on ricinoleic acid estolides, illustrating the general principle of chain length impact. nih.gov Specific values for all chain lengths were not provided in the source.
Unsaturation: The presence of double bonds in the fatty acid chains lowers the melting point of the molecule and introduces a "kink" in the chain, which can affect how the molecules pack together. The Δ5 position of the double bond in meadowfoam fatty acids is close to the carboxyl end of the molecule, resulting in unique chemical and physical properties compared to more common unsaturated fatty acids like oleic acid. nih.gov This specific unsaturation pattern contributes to the distinct sensory profile of this compound and its derivatives. The branching and unsaturation in estolides can lead to improved mobility and resistance to crystallization at low temperatures. mdpi.com
Rational Design and Synthesis of Modified Estolides for Targeted Biological Effects
The versatility of estolide chemistry allows for the rational design and synthesis of molecules with tailored properties for specific biological effects. By systematically modifying the core estolide structure, it is possible to enhance or introduce new functionalities. This can be achieved by:
Varying the Capping Group: The terminal carboxylic acid of an estolide can be esterified with different alcohols (e.g., methyl, 2-ethylhexyl) or reacted with other fatty acids of varying chain lengths and saturation levels. This "capping" can significantly alter the molecule's polarity, viscosity, and pour point. researchgate.netsemanticscholar.org For example, using shorter-chain saturated fatty acids as caps can produce estolides with very low pour points, suitable for applications requiring good low-temperature performance. researchgate.netnih.gov
Controlling the Degree of Oligomerization: The estolide number (EN) can be controlled during synthesis. Higher EN values lead to larger molecules with increased viscosity. semanticscholar.org This could be used to create thicker, more occlusive barriers for severely dry skin applications.
Introducing Novel Functional Groups: While research on this compound specifically is limited, studies on other estolides have explored incorporating different chemical moieties to add new functionalities. For instance, aromatic groups have been enzymatically added to the ends of ricinoleic acid estolides to create novel oligoesters with potentially different properties for cosmetic use. mdpi.com
This ability to tune the molecular structure allows for the creation of a wide range of estolides with a spectrum of physical and chemical properties, moving beyond the native dimer structure of this compound to develop new compounds designed for targeted performance in skin and hair care. researchgate.netsemanticscholar.org
Advanced Analytical Methodologies for Meadowestolide Characterization and Quantification in Biological Systems
Chromatographic Techniques for Compound Purity and Characterization
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Meadowestolide. HPLC is utilized to ascertain the purity of the compound and to quantify it. google.com In some applications, HPLC is coupled with an evaporative light-scattering detector (ELSD) for identification and quantification. google.comgoogle.com Gas chromatography (GC) has also been employed to determine the estolide number (EN) of related estolide compounds. google.com
A typical application of HPLC is in the analysis of estolide products to determine the area under the curve (AUC), which corresponds to the product quantity. google.com For instance, reverse-phase HPLC analysis can be performed using a binary gradient pump and an ELSD. google.com Chiral HPLC columns can be used for the resolution of racemates to obtain optically active forms of estolide compounds. google.com
| Technique | Detector | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Evaporative Light-Scattering Detector (ELSD) | Purity assessment and quantification of this compound. | google.comgoogle.com |
| Gas Chromatography (GC) | Flame-Ionization Detector (FID) | Determination of Estolide Number (EN) and Iodine Value (IV). | google.com |
| Chiral HPLC | Not Specified | Resolution of optical isomers (enantiomers or diastereomers). | google.com |
Mass Spectrometric Approaches for Structural Confirmation and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. Techniques such as Inductively-Coupled Plasma Mass Spectrometry (ICP-MS) have been used for elemental analysis in formulations containing this compound. googleapis.com Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is particularly powerful for characterizing related compounds from Meadowfoam, such as phytoecdysteroid glycosides. nih.gov
In the analysis of related triacylglycerol estolides (TG-EST), nanoelectrospray tandem mass spectrometry has been used to investigate fragmentation pathways, enabling unambiguous identification in biological samples. mdpi.com High-resolution mass spectrometry is recommended for analyzing biological samples, though reliable identification can also be achieved with lower resolving power instruments. mdpi.com For the analysis of fatty acid esters of hydroxy fatty acids (FAHFA) in biological tissues, liquid chromatography-mass spectrometry (LC-MS) is a key technique. google.com
The formation of a secondary ester link in estolides can be verified, and the analysis of ecdysteroid glycosides in Meadowfoam seed meal has been accomplished using both positive and negative ion LC-MS/MS. google.comnih.gov In negative ion mode, ecdysteroids were detected as M + formate (B1220265) ions, which provided information on the number of hydroxyl groups. nih.gov
Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. essentialingredients.com 1H NMR has been used to verify the formation of the secondary ester linkage that characterizes estolides, with a distinctive peak appearing at approximately 4.84 ppm. google.com NMR spectroscopy is a powerful technique for separating and identifying the structural chemistry of individual components in complex botanical mixtures. amazonaws.com
| Technique | Application | Key Findings/Parameters | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Structural elucidation and metabolite identification. | Used in conjunction with HPLC and NMR for comprehensive characterization. | essentialingredients.com |
| Tandem Mass Spectrometry (LC-MS/MS) | Characterization of related compounds (e.g., phytoecdysteroid glycosides, TG-EST). | Reveals carbohydrate sequence and aglycone identity. Enables analysis in biological samples. | nih.govmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural assignment. | 1H NMR confirms the secondary ester link in estolides (peak at ~4.84 ppm). | essentialingredients.comgoogle.com |
Biophysical Quantification Techniques for Biological Studies
Electrical capacitance and impedance methods are widely used to quantify the hydration effects of this compound on the skin. These non-invasive techniques measure changes in the electrical properties of the skin, which correlate with its moisture content. amalabs.comessentialingredients.com
The Novameter (e.g., Nova Dermal Phase Meter, Model DPM 9003) measures skin surface impedance to determine the electroconductivity of treatment sites. amalabs.comdelaviesciences.com This provides a relative measure of the skin's retained water content as a function of its dielectric value. amalabs.com Studies using the Novameter have demonstrated that this compound can significantly increase and maintain skin moisture content. essentialingredients.comdelaviesciences.com For example, one study showed that a cream with 2% this compound resulted in a higher moisture content over time compared to a blank cream. essentialingredients.com Another study documented a maximum average moisture increase of 58.81% immediately after the initial application of a sculpting cream. delaviesciences.com
The Delphin Moisture Meter SC is another instrument that quantifies moisture content in the stratum corneum using an electrical capacitance method. essentialingredients.com The measurements are proportional to the dielectric constant of the skin's surface layers and increase as the skin becomes more hydrated. essentialingredients.com A study comparing a 1% this compound cream to a 1% ceramide IIIB cream found that while both increased stratum corneum hydration, the effect was greater and more sustained with this compound over a 4-hour period. essentialingredients.com
These instruments are foundational in substantiating claims of skin hydration and are used in various clinical and research settings to evaluate the efficacy of topical products. cosmeticsbusiness.comclinicaltrials.govmattek.com
| Instrument | Measurement Principle | Application in this compound Studies | Key Findings | Reference |
|---|---|---|---|---|
| Novameter (DPM 9003) | Electrical Impedance/Electroconductivity | Quantifying skin surface hydration and retained water content. | Demonstrated increased and sustained skin moisture with this compound application. | google.comessentialingredients.comamalabs.comdelaviesciences.com |
| Delphin Moisture Meter SC | Electrical Capacitance | Quantifying moisture content in the stratum corneum. | Showed a greater and more sustained increase in hydration with this compound compared to Ceramide IIIB. | essentialingredients.com |
Future Directions in Meadowestolide Academic Research
Deeper Elucidation of Biological Mechanisms of Action
While Meadowestolide is known to enhance moisture retention in skin and hair, the precise biological mechanisms underpinning these effects require more detailed investigation. Current time information in Bangalore, IN.ulprospector.com Current understanding suggests it functions as a bioactive analogue to ceramides (B1148491), which are vital lipid molecules for maintaining the skin's barrier function and water retention. mutualcdn.comessentialingredients.com Its structural similarity to ceramide 3B is thought to be a key factor in its efficacy. essentialingredients.com
Future research should focus on:
Receptor Binding and Cellular Signaling: Investigating whether this compound interacts with specific receptors on skin cells (keratinocytes) or within the hair follicle. This could reveal signaling pathways that are activated upon its application, leading to downstream effects on gene expression related to hydration and barrier function.
Lipid Lamellae Integration: Studies are needed to visualize and quantify the integration of this compound into the lipid lamellae of the stratum corneum. Advanced imaging techniques could clarify how it structurally reinforces the skin barrier, reducing transepidermal water loss.
Hair Cortex and Cuticle Interaction: In hair, research should move beyond measuring moisture retention to understanding how this compound interacts with keratin (B1170402) proteins and the lipid matrix of the hair cortex and cuticle. elementis.com This could elucidate its role in restoring elasticity and protecting against thermal and mechanical damage at a molecular level. ulprospector.comgoogle.com
Development of Advanced Synthetic Routes and Biotechnological Production Methods
Currently, this compound is produced through the acid-catalyzed condensation of unsaturated fatty acids derived from Meadowfoam seed oil. google.com While effective, this method can require high temperatures and may produce byproducts. clever-cloud.com Future research is essential to develop more sustainable and efficient production methods.
Advanced Synthetic Routes: Research into novel catalytic systems could offer milder reaction conditions, higher yields, and greater selectivity, reducing the need for extensive purification. researchgate.net This includes the exploration of solid acid catalysts and ionic liquids that can be more easily recovered and reused. researchgate.net
Biotechnological Production Methods: The use of enzymes, particularly lipases, presents a promising green alternative for estolide synthesis. clever-cloud.commdpi.comwur.nl Lipase-catalyzed reactions can be performed under milder conditions and offer high specificity, leading to purer products. clever-cloud.commdpi.com Future academic work in this area should focus on:
Enzyme Discovery and Engineering: Screening for novel lipases with high activity and stability for the specific fatty acids found in Meadowfoam oil. Genetic engineering could further optimize these enzymes for industrial-scale production.
One-Pot Reactions: Developing "one-pot" enzymatic processes that can directly convert vegetable oils into estolides, eliminating the need for separate fatty acid isolation steps and thus making the process more cost-effective and sustainable. wur.nl
Metabolic Engineering: Exploring the possibility of producing this compound or its precursors in genetically engineered microorganisms or plants, which could provide a highly controlled and sustainable supply chain. nih.govscispace.com
Table 1: Comparison of Estolide Synthesis Methods
| Method | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Synthesis | Mineral Acids (e.g., sulfuric, perchloric) google.comnih.gov | High temperature (e.g., 60-250°C), vacuum google.comclever-cloud.comnih.gov | Established process, relatively low-cost catalysts google.com | Harsh conditions, potential for byproducts and colored impurities, may require extensive purification clever-cloud.commdpi.com |
| Biotechnological Synthesis | Lipases (e.g., Candida antarctica lipase (B570770) A) mdpi.com | Mild temperature (e.g., 25-65°C), aqueous or solvent-based medium mdpi.com | High specificity, milder conditions, greener process, potentially purer product mdpi.comwur.nl | Higher catalyst cost, potentially slower reaction rates, requires further optimization for industrial scale mdpi.com |
Exploration of Novel Biological Activities Beyond Current Applications
The structural class of estolides, to which this compound belongs, has been shown to possess a range of biological activities that extend beyond moisturization. prnewswire.comnih.govresearchgate.net This suggests that this compound itself may have untapped potential in various therapeutic and functional applications.
Future research should investigate:
Anti-inflammatory Properties: Given that some fatty acid hydroxy fatty acids (FAHFAs), a class of estolides, have demonstrated anti-inflammatory effects, it is crucial to screen this compound for similar activity. prnewswire.comresearchgate.net This could open up applications in soothing irritated skin or in formulations for inflammatory skin conditions.
Antimicrobial Activity: The unique structure of this compound should be evaluated for its potential to inhibit the growth of pathogenic microorganisms on the skin, which could be beneficial for acne-prone skin or for preserving product formulations.
Anti-cancer and Metabolic Effects: Other synthetic estolides have been investigated for their anti-leukemic and topoisomerase II inhibitory activities. nih.gov Furthermore, certain estolides have been researched for their role in diabetes and insulin (B600854) sensitivity. prnewswire.comgoogle.com While a direct link is speculative, preliminary screening of this compound for such activities could uncover entirely new avenues for its application in pharmaceuticals or nutraceuticals.
Integration of Omics Approaches for Comprehensive Biological Impact Analysis
To gain a holistic understanding of how this compound affects skin and hair, future research must integrate "omics" technologies. These high-throughput methods can provide a comprehensive snapshot of the molecular changes that occur in response to this compound application.
Lipidomics: This approach can be used to analyze the complete lipid profile of the skin after treatment with this compound. nih.govnih.govresearchgate.net It would allow researchers to see how this compound influences the balance of ceramides, cholesterol, and other fatty acids in the skin barrier, providing a much deeper understanding of its moisturizing and barrier-enhancing effects. nih.govnih.gov
Proteomics: By analyzing the entire set of proteins in skin or hair samples, proteomics can reveal which proteins are upregulated or downregulated by this compound. nih.govmedrxiv.orguky.edu This could identify proteins involved in hydration, structural integrity, and inflammatory responses that are modulated by this compound, offering concrete evidence for its mechanisms of action. nih.govmedrxiv.orguky.edu
Transcriptomics: Analyzing the messenger RNA (mRNA) in cells can show which genes are turned on or off in response to this compound. This would provide insight into the very initial cellular responses and signaling pathways affected by this compound.
Table 2: Potential Omics Applications in this compound Research
| Omics Field | Key Questions to Address | Potential Insights |
|---|---|---|
| Lipidomics | How does this compound alter the lipid profile of the stratum corneum? Does it influence the synthesis of endogenous ceramides? | Detailed understanding of barrier reinforcement; confirmation of its role as a ceramide analogue. nih.govnih.gov |
| Proteomics | Which keratin or keratin-associated protein expression is affected by this compound in hair? Does it modulate the expression of inflammatory proteins in the skin? | Elucidation of its mechanism for improving hair elasticity and strength; evidence for potential anti-inflammatory effects. nih.govmedrxiv.org |
| Transcriptomics | What genes related to skin barrier function (e.g., filaggrin, loricrin) are regulated by this compound? Does it affect genes involved in inflammatory pathways? | Identification of the genetic and signaling pathways modulated by this compound. |
By pursuing these future research directions, the scientific community can build upon the current knowledge of this compound, potentially elevating it from a cosmetic ingredient to a well-understood bioactive compound with a broader range of scientifically substantiated applications.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing Meadowestolide in laboratory settings?
- Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, catalyst ratios) to avoid side products. Key steps include:
- Stereochemical fidelity : Use chiral HPLC or NMR (e.g., NOESY) to confirm stereochemistry .
- Yield optimization : Pilot studies should test solvent systems (e.g., dichloromethane vs. ethyl acetate) and reaction times (Table 1).
- Purity validation : Combine LC-MS (for molecular weight) with H/C NMR for structural confirmation .
Table 1 : Comparative Yields of this compound Under Different Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 45 |
| Ethyl Acetate | 40 | 18 | 38 |
Q. How should researchers design experiments to assess this compound’s initial biological activity?
- Answer :
- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines (e.g., HEK293 for cytotoxicity, RAW264.7 for anti-inflammatory activity). Include positive controls (e.g., dexamethasone) and measure IC values .
- Replicability : Predefine sample sizes (power analysis, α=0.05) and randomize treatment groups to minimize bias .
- Data reporting : Follow COSMOS-E guidelines for transparency in experimental parameters (e.g., cell passage number, solvent concentrations) .
Advanced Research Questions
Q. How can contradictions in reported pharmacological mechanisms of this compound across model systems be resolved?
- Answer : Contradictions often arise from:
-
Model-specific variability : Compare results in primary cells vs. immortalized lines (e.g., HepG2 vs. primary hepatocytes) .
-
Dose-dependent effects : Conduct meta-analyses to identify threshold concentrations for efficacy vs. toxicity (Fig. 1) .
-
Methodological rigor : Validate findings using orthogonal assays (e.g., Western blot for protein expression alongside ELISA for cytokine levels) .
Fig. 1 : Dose-Response Discrepancies in Anti-Inflammatory Activity
Dose-Response Comparison
Q. What strategies optimize the reproducibility of this compound’s chromatographic characterization?
- Answer :
- Column selection : Test C18 vs. HILIC columns for polarity-based separation; calibrate with internal standards (e.g., ursolic acid) .
- Mobile phase optimization : Adjust pH (2.5–6.5) and buffer composition (acetonitrile:water vs. methanol:ammonium acetate) to enhance peak resolution .
- Inter-lab validation : Share raw chromatograms and retention indices via open-access repositories to standardize protocols .
Q. How should mixed-methods approaches be applied to study this compound’s ecological impact?
- Answer : Combine:
- Quantitative surveys : Measure soil concentrations near endemic Artemisia species using LC-MS/MS (n≥30 samples, stratified random sampling) .
- Qualitative fieldwork : Conduct interviews with ecologists to contextualize bioavailability data (e.g., pH/climate effects) .
- Integration : Use triangulation to align statistical outliers with observational data (e.g., high degradation rates in acidic soils) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
